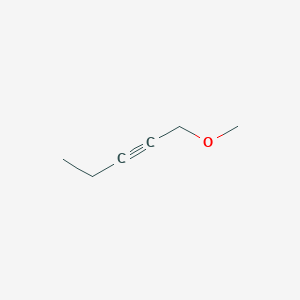

1-Methoxypent-2-yne

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18495-20-0 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

1-methoxypent-2-yne |

InChI |

InChI=1S/C6H10O/c1-3-4-5-6-7-2/h3,6H2,1-2H3 |

InChI Key |

GQPDDMOYMZWLIL-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCOC |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1 Methoxypent 2 Yne

Reaction Mechanisms of the Alkyne Moiety

Electrophilic Addition Reactions

The electron-rich π-systems of the alkyne in 1-methoxypent-2-yne are susceptible to attack by electrophiles. utdallas.edu The addition reactions break one or both of the π-bonds to form new single bonds. The regioselectivity of these additions is governed by the ability of the competing pathways to stabilize the resulting carbocationic intermediate.

The hydration of alkynes, typically catalyzed by mercuric sulfate (B86663) in aqueous sulfuric acid, results in the formation of a carbonyl compound. libretexts.org For an unsymmetrical internal alkyne like this compound, this reaction is expected to yield a mixture of two different ketones because the initial addition of water is not highly regioselective. libretexts.orglibretexts.org

The mechanism commences with the electrophilic addition of the mercuric ion (Hg²⁺) to the alkyne, forming a cyclic mercurinium ion intermediate. fiveable.me This intermediate is then attacked by a water molecule (the nucleophile) at one of the two carbons of the original triple bond. The presence of the electron-donating methoxy (B1213986) group (-OCH₃) at C1 influences the electron density of the alkyne. The oxygen's lone pairs can stabilize a positive charge on the adjacent carbon (C2) through resonance, making it a preferential site for nucleophilic attack. Conversely, the ethyl group at C3 provides inductive stabilization.

Attack at C2 leads to the formation of one organomercury enol intermediate, while attack at C3 leads to another. libretexts.orgvaia.com Under the acidic conditions, the mercury is replaced by a proton (protodemercuration) to yield two different enols. libretexts.org These enols are unstable and rapidly tautomerize to their more stable keto forms. lumenlearning.com The final products are thus a mixture of pentan-2-one and pentan-3-one.

Table 1: Predicted Products of Mercuric Sulfate-Catalyzed Hydration of this compound

| Intermediate Enol | Final Ketone Product |

|---|---|

| 1-Methoxypent-2-en-2-ol | 1-Methoxypentan-2-one |

| 1-Methoxypent-2-en-3-ol | Pentan-3-one |

The addition of hydrogen halides (HX, where X = Cl, Br, I) to an unsymmetrical alkyne like this compound proceeds via an electrophilic addition mechanism. masterorganicchemistry.com The reaction follows Markovnikov's rule, which states that the proton adds to the carbon atom of the triple bond that results in the formation of the more stable vinylic carbocation intermediate. libretexts.orgleah4sci.compressbooks.pub

In the first step, the alkyne's π bond attacks the hydrogen of the HX molecule, forming a vinylic carbocation and a halide ion (X⁻). masterorganicchemistry.com For this compound, two possible carbocations can be formed: one at C2 and one at C3. The carbocation at C2 is stabilized by resonance from the adjacent oxygen of the methoxy group, while the carbocation at C3 is stabilized by the inductive effect of the ethyl group. Resonance stabilization is generally a more powerful effect, suggesting that the carbocation at C2 will be the major intermediate.

In the second step, the nucleophilic halide ion attacks the carbocation, forming the vinylic halide. lumenlearning.com Given the preference for the C2 carbocation, the major product will be the one where the halogen is attached to C2. If a second equivalent of HX is added, a geminal dihalide is formed, with the second halogen also adding to C2. libretexts.org

Table 2: Regioselectivity in the Hydrohalogenation of this compound

| Carbocation Intermediate | Relative Stability | Major/Minor Product (after addition of X⁻) |

|---|---|---|

| Cation at C2 | More stable (resonance) | Major Product (2-Halo-1-methoxypent-2-ene) |

| Cation at C3 | Less stable (inductive) | Minor Product (3-Halo-1-methoxypent-2-ene) |

The addition of halogens (Cl₂ or Br₂) to alkynes is another example of electrophilic addition. The reaction with one equivalent of a halogen typically yields a trans-dihaloalkene. masterorganicchemistry.com The mechanism involves the formation of a cyclic halonium ion intermediate, where the halogen atom is bonded to both carbons of the triple bond. libretexts.org

As the halogen molecule (e.g., Br₂) approaches the alkyne, the π bond of the alkyne attacks one bromine atom, displacing a bromide ion (Br⁻). science-revision.co.uk This forms a bridged bromonium ion. The subsequent step is the nucleophilic attack by the bromide ion on one of the carbons of the cyclic intermediate. This attack occurs from the side opposite to the bridge (anti-addition), leading to the opening of the ring and the formation of a trans-dihaloalkene. masterorganicchemistry.comlibretexts.org The addition of a second equivalent of the halogen results in a tetrahaloalkane.

Nucleophilic Reactions of Acetylide Anions

The compound this compound is an internal alkyne and therefore lacks an acidic terminal hydrogen. Consequently, it cannot be deprotonated to form a nucleophilic acetylide anion itself. However, the synthesis of this compound relies critically on the nucleophilic reaction of an acetylide anion derived from a different precursor. deogiricollege.org

The synthesis is achieved through the alkylation of an acetylide. masterorganicchemistry.comlibretexts.org This process involves two main steps:

Formation of the Acetylide Anion: A terminal alkyne, 3-methoxyprop-1-yne, is treated with a very strong base, such as sodium amide (NaNH₂), to remove the acidic terminal proton. masterorganicchemistry.com This deprotonation yields the corresponding acetylide anion, which is a potent nucleophile. libretexts.org

Nucleophilic Substitution (Alkylation): The generated acetylide anion then reacts with a primary alkyl halide, in this case bromoethane (B45996), via an Sₙ2 mechanism. masterorganicchemistry.compearson.com The nucleophilic carbon of the acetylide attacks the electrophilic carbon of bromoethane, displacing the bromide ion and forming a new carbon-carbon bond. This alkylation step results in the final product, this compound. deogiricollege.org

This reaction is a key method for constructing larger carbon skeletons from smaller alkyne units. libretexts.org

Hydroboration-Oxidation Mechanisms

The hydroboration-oxidation of an unsymmetrical internal alkyne provides a method for hydration that results in a mixture of ketone products. libretexts.orgpearson.com The reaction proceeds in two steps: the syn-addition of a borane (B79455) reagent across the triple bond, followed by oxidation. libretexts.org To prevent double addition to the alkyne, a sterically hindered borane like disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) is typically used. libretexts.org

In the first step (hydroboration), the borane adds across the triple bond in a concerted, syn-addition. jove.com For an unsymmetrical alkyne like this compound, the boron atom can add to either C2 or C3. The regioselectivity is influenced by a combination of steric and electronic factors. Boron typically adds to the less sterically hindered carbon atom. The methoxy group (-OCH₃) is electron-donating, which can influence the electronic preference for boron addition. Studies on alkoxyalkynes show that hydroboration can lead to a mixture of regioisomers, with the boron adding to both the α- and β-carbons relative to the oxygen atom. psu.edu

In the second step (oxidation), the resulting vinylborane (B8500763) intermediates are treated with hydrogen peroxide (H₂O₂) in a basic solution. The boron atom is replaced by a hydroxyl (-OH) group with retention of stereochemistry, producing two different enol intermediates. pearson.com These enols then tautomerize to the corresponding stable ketone products. jove.com

Table 3: Expected Products from Hydroboration-Oxidation of this compound

| Site of Boron Addition | Vinylborane Intermediate | Final Ketone Product |

|---|---|---|

| C2 | (E)-1-methoxy-2-(dialkylboryl)pent-2-ene | 1-Methoxypentan-2-one |

| C3 | (E)-1-methoxy-3-(dialkylboryl)pent-2-ene | Pentan-3-one |

Oxidative Cleavage Mechanisms (e.g., Ozonolysis, Permanganate (B83412) Oxidation)

The carbon-carbon triple bond of this compound is susceptible to oxidative cleavage by potent oxidizing agents like ozone (O₃) and potassium permanganate (KMnO₄). These reactions break both the sigma and pi bonds of the alkyne, leading to the formation of carboxylic acids. orgoreview.com

Ozonolysis:

The ozonolysis of internal alkynes, such as this compound, proceeds through the formation of a highly reactive and unstable intermediate known as a molozonide. This intermediate is formed via a 1,3-dipolar cycloaddition of ozone to the alkyne triple bond. wikipedia.orgyoutube.com The molozonide then rapidly rearranges to a more stable ozonide intermediate (a trioxolane). wikipedia.orgaakash.ac.in

Subsequent workup of the ozonide determines the final products. In an oxidative workup, typically involving water, the ozonide is hydrolyzed to yield two carboxylic acids. wikipedia.orgbyjus.com For this compound, this would result in the formation of methoxyacetic acid and propanoic acid. In contrast, a reductive workup would lead to the formation of a dicarbonyl compound. aakash.ac.in

The general mechanism for alkyne ozonolysis can be summarized as follows:

Formation of Molozonide: Ozone adds across the triple bond in a concerted cycloaddition. youtube.com

Rearrangement to Ozonide: The unstable molozonide rearranges to the more stable trioxolane ozonide. aakash.ac.in

Workup:

Oxidative Workup (H₂O): The ozonide is hydrolyzed to form two carboxylic acids. wikipedia.orgbyjus.com

Reductive Workup (e.g., Zn/H₂O or (CH₃)₂S): The ozonide is cleaved to form a diketone. orgoreview.comaakash.ac.in

Permanganate Oxidation:

Potassium permanganate (KMnO₄) is a strong oxidizing agent that can cleave the triple bond of this compound. acs.org The reaction conditions (temperature and concentration of KMnO₄) influence the final products. acs.org

Under vigorous conditions (hot, concentrated KMnO₄), the alkyne is completely oxidized to form two carboxylic acids. acs.org Similar to ozonolysis, the oxidation of this compound with hot, concentrated KMnO₄ would yield methoxyacetic acid and propanoic acid.

Under milder, neutral conditions, the reaction can sometimes be stopped at the diketone stage. aakash.ac.in The mechanism involves the initial formation of a cyclic permanganate ester intermediate through syn-addition of the permanganate ion to the alkyne. This intermediate is then further oxidized. The disappearance of the characteristic purple color of the permanganate ion and the formation of a brown manganese dioxide (MnO₂) precipitate are indicative of the reaction's progress. orgoreview.com

| Oxidizing Agent | Conditions | Products from this compound |

| Ozone (O₃) followed by H₂O | Oxidative workup | Methoxyacetic acid and Propanoic acid |

| Potassium Permanganate (KMnO₄) | Hot, concentrated | Methoxyacetic acid and Propanoic acid |

| Potassium Permanganate (KMnO₄) | Cold, neutral | 1-Methoxy-2,3-pentanedione (intermediate) |

Reduction Mechanisms (e.g., Hydrogenation, Dissolving Metal Reductions)

The alkyne functional group in this compound can be reduced to either an alkene or an alkane, depending on the reagents and reaction conditions employed.

Catalytic Hydrogenation:

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the triple bond in the presence of a metal catalyst. numberanalytics.com

Complete Reduction to an Alkane: Using powerful catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni), alkynes are fully reduced to the corresponding alkanes. libretexts.orgchemistrytalk.org For this compound, this reaction would yield 1-methoxypentane. The reaction proceeds through an alkene intermediate, but it is typically not isolated as it is rapidly reduced further. libretexts.org The mechanism involves the adsorption of both the alkyne and hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the carbon atoms of the triple bond. chemistrytalk.orgacs.org

Partial Reduction to a cis-Alkene: To stop the reduction at the alkene stage, a "poisoned" or deactivated catalyst is used. libretexts.org Lindlar's catalyst, which consists of palladium on calcium carbonate (CaCO₃) treated with lead salts and quinoline, is a common choice. jove.com This catalyst facilitates the syn-addition of hydrogen, resulting in the formation of a cis-alkene. ucalgary.ca For this compound, this would produce (Z)-1-methoxypent-2-ene.

Dissolving Metal Reductions:

This method provides a way to produce trans-alkenes from internal alkynes. masterorganicchemistry.com The reaction is typically carried out using an alkali metal, such as sodium (Na) or lithium (Li), dissolved in liquid ammonia (B1221849) (NH₃) at low temperatures. jove.com

The mechanism of the dissolving metal reduction is a stepwise process involving single electron transfers from the metal:

A solvated electron adds to the alkyne, forming a radical anion intermediate. jove.comnumberanalytics.com

The radical anion is protonated by the ammonia solvent to give a vinylic radical. libretexts.org

A second electron transfer from another metal atom to the vinylic radical forms a vinylic anion. libretexts.org

The vinylic anion is then protonated by ammonia to yield the final trans-alkene product. jove.com The trans stereochemistry is favored because the vinylic anion intermediate can equilibrate to the more stable trans conformation before protonation. libretexts.org

For this compound, a dissolving metal reduction would yield (E)-1-methoxypent-2-ene.

| Reduction Method | Reagents | Product from this compound | Stereochemistry |

| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | 1-Methoxypentane | Not applicable |

| Catalytic Hydrogenation | H₂, Lindlar's Catalyst | (Z)-1-Methoxypent-2-ene | cis |

| Dissolving Metal Reduction | Na, NH₃ (l) | (E)-1-Methoxypent-2-ene | trans |

Reaction Mechanisms of the Ether Moiety

Ether Cleavage Mechanisms

The ether linkage in this compound is generally stable but can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.org The reaction proceeds via a nucleophilic substitution mechanism, which can be either Sₙ1 or Sₙ2 depending on the structure of the ether. masterorganicchemistry.com

For this compound, the ether involves a methyl group and a pent-2-ynyl group. The carbon attached to the oxygen from the pent-2-ynyl group is sp³ hybridized, but adjacent to an sp hybridized carbon.

The mechanism for ether cleavage involves two main steps:

Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, forming an oxonium ion. This is a crucial step as it converts the poor leaving group (-OR) into a good leaving group (ROH). wikipedia.orgmasterorganicchemistry.com

Nucleophilic Attack by the Halide Ion: The halide ion (I⁻ or Br⁻) then acts as a nucleophile and attacks one of the carbon atoms adjacent to the oxygen. wikipedia.org

Given that the other carbon is part of a methyl group, which is unhindered, the reaction is likely to proceed via an Sₙ2 mechanism . wikipedia.org The halide nucleophile will attack the less sterically hindered methyl carbon, displacing the pent-2-yn-1-ol as the leaving group. This would result in the formation of methyl halide and pent-2-yn-1-ol.

If an Sₙ1 pathway were to occur, it would require the formation of a relatively unstable primary carbocation from the pent-2-ynyl group, making this pathway less favorable. masterorganicchemistry.com

Nucleophilic Substitution at the Methoxy Group

Direct nucleophilic substitution at the methyl carbon of the methoxy group without prior activation is generally not feasible due to the poor leaving group nature of the alkoxide. However, as described in the ether cleavage mechanism, protonation of the ether oxygen turns the pent-2-yn-1-oxy group into a good leaving group (pent-2-yn-1-ol).

Following this activation, a nucleophile can attack the methyl carbon. For example, in the presence of HBr, the bromide ion would attack the protonated ether's methyl group in an Sₙ2 fashion to yield methyl bromide and pent-2-yn-1-ol. wikipedia.org

| Reagent | Mechanism | Products |

| HBr or HI (strong acid) | Sₙ2 | Methyl bromide/iodide and Pent-2-yn-1-ol |

Cyclization Reactions and Ring-Forming Transformations

Intramolecular Alkyne Cyclizations

Alkoxyalkynes like this compound can participate in intramolecular cyclization reactions, often catalyzed by transition metals, to form various heterocyclic or carbocyclic structures. The specific outcome depends on the presence of other functional groups within the molecule and the catalyst used.

While specific studies on the intramolecular cyclization of this compound itself are not prevalent, the reactivity of similar alkoxyalkynes provides insight into potential transformations. For these reactions to occur, the substrate would need to be appropriately functionalized to allow for an intramolecular reaction.

For instance, if a nucleophilic group were present at the other end of the molecule, an intramolecular addition across the alkyne could be induced. Palladium-catalyzed cyclizations are a common method for forming new rings from substrates containing alkynes. organic-chemistry.org These reactions often proceed through the formation of a palladium-hydride species that inserts into the alkyne, followed by intramolecular attack and rearrangement to form the cyclic product. organic-chemistry.org

Another potential transformation is a proximity-induced cycloaddition, where another functional group within the molecule is brought close to the alkyne, facilitating an intramolecular reaction. wgtn.ac.nz For example, if an azide (B81097) group were tethered to the molecule, an intramolecular azide-alkyne cycloaddition could occur. wgtn.ac.nz

The Dieckmann condensation is a classic example of an intramolecular cyclization, but it involves diesters and would not be directly applicable to this compound without significant modification of the starting material to include two ester groups. libretexts.org

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal catalysis provides a powerful platform for constructing complex molecular architectures from simple unsaturated precursors like this compound. hkust.edu.hk Cycloaddition reactions, in particular, are highly atom-economical methods for the synthesis of carbo- and heterocyclic ring systems. rsc.org Various transition metals, including cobalt, rhodium, and nickel, are known to catalyze the cycloaddition of alkynes. benthamscience.com

One of the most prominent examples is the [2+2+2] cycloaddition, which combines three unsaturated components to form a six-membered ring. rsc.org In the case of this compound, co-cyclotrimerization with other alkynes can lead to highly substituted benzene (B151609) derivatives. The generally accepted mechanism for cobalt- and rhodium-catalyzed [2+2+2] cycloadditions involves the initial formation of a metallacyclopentadiene intermediate from the coordination of two alkyne molecules to the metal center. Subsequent coordination and insertion of a third unsaturated partner (the dienophile) leads to the formation of a metallacycloheptatriene, which then undergoes reductive elimination to release the aromatic product and regenerate the active catalyst.

The Pauson-Khand reaction, a formal [2+2+1] cycloaddition, is another key transformation that utilizes an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgnumberanalytics.com This reaction is typically mediated by cobalt carbonyl complexes, such as dicobalt octacarbonyl (Co₂(CO)₈), although rhodium and other metal catalysts have also been developed. numberanalytics.comrsc.org The mechanism commences with the formation of a stable hexacarbonyl-alkyne complex. wikipedia.org This is followed by the coordination of the alkene and a subsequent migratory insertion to form a metallacyclopentane intermediate. CO insertion into a metal-carbon bond and reductive elimination then yield the cyclopentenone product. wikipedia.org For an unsymmetrical alkyne like this compound, the regioselectivity of the cycloaddition is a critical aspect, often influenced by steric and electronic factors of both the alkyne and the alkene partner.

Other cycloadditions, such as [2+3] and [4+2] reactions, are also prevalent. For instance, cobalt-catalyzed [2+3] cycloadditions of alkynes with partners like 2-formylphenylboronic acids can produce indenol derivatives. beilstein-journals.orgnih.gov The mechanism is thought to proceed through transmetalation, alkyne insertion into the cobalt-aryl bond, migratory insertion into the formyl group, and finally protonation to yield the product. beilstein-journals.org

The table below summarizes representative transition metal-catalyzed cycloaddition reactions involving alkoxyalkynes, which serve as models for the expected reactivity of this compound.

| Catalyst System | Alkyne Partner(s) | Alkene/CO Partner | Reaction Type | Product Type | Ref |

| [RhCl(CO)₂]₂ | Allenynes | CO | [2+2+1] Cycloaddition | Bicyclopentenones | researchgate.net |

| Co₂(CO)₈ / NMO | Arylalkynes | 4-Methylenepiperidine / CO | Pauson-Khand | Spirocyclopentenones | clockss.org |

| RhCl₃·H₂O / i-Pr₂NEt | Fluorinated Alkynes | - | [2+2+2] Cyclotrimerization | Fluoroalkylated Benzenes | rsc.org |

| Co(acac)₂·2H₂O / dppe | Fluoroalkylated Alkynes | 2-Formylphenylboronic acid | [2+3] Cycloaddition | Fluoroalkylated Indenols | beilstein-journals.org |

| [Rh(ethylene)₂Cl]₂ / P(4-OMe-C₆H₄)₃ | Symmetrical Internal Alkynes | Alkenyl Isocyanates | [2+2+2] Cycloaddition | Indolizinones | nih.gov |

Rearrangement Reactions (e.g., Claisen Rearrangement in related systems)

Rearrangement reactions offer a pathway to constitutional isomers of a starting molecule through the migration of an atom or group. researchgate.net The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement, is one of the most powerful C-C bond-forming reactions in organic synthesis. masterorganicchemistry.comwikipedia.org The classic Claisen rearrangement involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orglibretexts.org

While this compound cannot directly undergo a Claisen rearrangement, it serves as a precursor to a suitable substrate. The addition of an allyl alcohol across the alkyne bond of this compound would generate an allyl vinyl ether, the key substrate for the rearrangement. This initial addition can often be catalyzed by transition metals. The subsequent rearrangement is typically a concerted, pericyclic process that proceeds through a highly ordered, six-membered chair-like transition state. wikipedia.orglibretexts.org This intramolecular mechanism has been confirmed by crossover experiments, which show no mixing of fragments between different rearranging molecules. wikipedia.org

The reaction is driven by the formation of a thermodynamically stable carbonyl group in the product. wikipedia.org The kinetics are typically first-order, and polar solvents have been observed to accelerate the reaction rate. wikipedia.org For an allyl vinyl ether derived from this compound, the Claisen rearrangement would result in the formation of a γ,δ-unsaturated ketone with a newly formed C-C bond and a specific stereochemical outcome dictated by the geometry of the transition state.

Beyond the classic thermal reaction, several variations have been developed that allow the rearrangement to proceed under milder conditions, such as the Ireland-Claisen rearrangement, which utilizes silyl (B83357) ketene (B1206846) acetals formed from allylic esters. wikipedia.org Other related sigmatropic rearrangements, such as researchgate.netquizlet.com-sigmatropic rearrangements, are also known for systems containing alkoxyalkynes. thieme.de Another related reaction is the oxy-Cope rearrangement, which converts 1,5-dien-3-ols into unsaturated carbonyl compounds and can be dramatically accelerated by bases (anionic oxy-Cope rearrangement). wikipedia.org

Catalytic Methodologies and Reaction Kinetics in this compound Transformations

The efficiency and selectivity of the transformations involving this compound are critically dependent on the catalytic methodology employed. The choice of metal (e.g., Co, Rh, Ni, Pd), the ligand environment around the metal center, and the reaction conditions (temperature, solvent, additives) all play crucial roles in dictating the reaction pathway and outcome. nih.govdicp.ac.cn

For instance, in cobalt-catalyzed Pauson-Khand reactions, the rate-limiting step is often the dissociation of a CO ligand from the metal complex to create a vacant coordination site for the incoming alkene. wikipedia.org Promoters such as amine N-oxides (e.g., N-methylmorpholine N-oxide, NMO) or additives like silica (B1680970) are often used to facilitate this step and allow the reaction to proceed at lower temperatures. wikipedia.org In contrast, some rhodium-catalyzed cycloadditions can operate under milder conditions without such additives. numberanalytics.com

Studying the kinetics of these reactions provides fundamental insights into their mechanisms. A typical kinetic study would involve monitoring the concentration of the reactant (this compound) and the product over time under various conditions. By systematically changing parameters such as initial substrate concentrations, catalyst loading, and temperature, key kinetic data can be determined.

Key Kinetic Parameters and Their Determination:

| Parameter | Description | Method of Determination |

|---|---|---|

| Reaction Order | The relationship between the rate of reaction and the concentration of a reactant. | Determined by plotting concentration vs. time data or by the method of initial rates, where the initial rate is measured at different starting concentrations of each reactant. |

| Rate Constant (k) | A proportionality constant in the rate law that relates the rate of the reaction to the concentrations of the reactants. | Calculated from the integrated rate law corresponding to the determined reaction order. It is temperature-dependent. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determined from the Arrhenius equation by measuring the rate constant (k) at different temperatures and plotting ln(k) versus 1/T. |

| Catalyst Turnover Number (TON) | The number of moles of substrate that a mole of catalyst can convert before becoming inactivated. | Calculated as (moles of product) / (moles of catalyst). |

| Catalyst Turnover Frequency (TOF) | The turnover per unit time, a measure of catalyst activity. | Calculated as TON / reaction time. |

While specific, detailed kinetic studies on reactions of this compound are not extensively reported in the literature, the principles derived from studies of other alkoxyalkynes and internal alkynes are directly applicable. wikipedia.orgwikipedia.org Such investigations are crucial for optimizing reaction conditions to achieve high yields and selectivities, and for designing new, more efficient catalytic systems for the transformation of valuable substrates like this compound.

Advanced Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For 1-methoxypent-2-yne, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous structural assignment.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy of this compound would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. Based on the analysis of structurally similar compounds, the anticipated chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are as follows:

-OCH₃ (methoxy group): A singlet appearing around 3.3-3.4 ppm, integrating to three protons.

-CH₂-O- (methylene group adjacent to oxygen): A singlet or a narrow multiplet around 4.1-4.2 ppm, integrating to two protons.

-CH₂-CH₃ (methylene group of the ethyl moiety): A quartet around 2.2-2.3 ppm, integrating to two protons, showing coupling to the adjacent methyl protons.

-CH₃ (terminal methyl group): A triplet around 1.1-1.2 ppm, integrating to three protons, due to coupling with the neighboring methylene (B1212753) group.

The splitting patterns (multiplicity) of the signals are governed by the number of adjacent protons (n+1 rule), providing clear evidence of the connectivity within the ethyl group.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the five unique carbon environments. The approximate chemical shifts are predicted as:

C-1 (-CH₂O-): Around 60 ppm.

C-2 (alkynyl carbon): In the range of 80-90 ppm.

C-3 (alkynyl carbon): In the range of 80-90 ppm.

C-4 (-CH₂CH₃): Around 12-14 ppm.

C-5 (-CH₃): Around 13-15 ppm.

-OCH₃: Around 57-58 ppm.

The chemical shifts of the sp-hybridized carbons of the alkyne are particularly characteristic and fall in a distinct region of the spectrum.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (-CH₂O-) | ~4.15 | ~60 |

| 2 (C≡) | - | ~80-90 |

| 3 (≡C) | - | ~80-90 |

| 4 (-CH₂CH₃) | ~2.25 | ~13 |

| 5 (-CH₃) | ~1.15 | ~14 |

| -OCH₃ | ~3.38 | ~57 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in confirming the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. chemsrc.comrsc.orgasm.orgamazonaws.comscispace.comchemsrc.comnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be observed between the methylene protons of the ethyl group (~2.25 ppm) and the terminal methyl protons (~1.15 ppm), confirming their connectivity. scispace.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would show correlations between the proton signal at ~4.15 ppm and the carbon signal at ~60 ppm (C-1), the proton signal at ~2.25 ppm and the carbon signal at ~13 ppm (C-4), the proton signal at ~1.15 ppm and the carbon signal at ~14 ppm (C-5), and the methoxy (B1213986) proton signal at ~3.38 ppm with its corresponding carbon at ~57 ppm. scispace.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular structure. For instance, the protons of the methylene group at C-1 (~4.15 ppm) would show correlations to the alkynyl carbons C-2 and C-3. The methoxy protons (~3.38 ppm) would also show a correlation to C-1. scispace.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

Fragmentation Pattern Analysis

In a mass spectrometer, this compound would be ionized, typically by electron impact (EI), to form a molecular ion (M⁺). This molecular ion is often unstable and fragments into smaller, characteristic ions. researchgate.netamazonaws.com The fragmentation pattern provides a "fingerprint" of the molecule. For this compound, expected fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom is a common fragmentation pathway for ethers. This could lead to the loss of an ethyl radical to form a stable oxonium ion, or the loss of a propynyl (B12738560) radical.

Loss of a methoxy group: Fragmentation could also involve the loss of the methoxy group (-OCH₃).

Cleavage of the alkyl chain: Fragmentation of the ethyl group is also possible.

The relative abundance of these fragment ions helps in piecing together the structure of the original molecule.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with a very high degree of accuracy. This precise mass measurement enables the calculation of the elemental formula of the compound. For this compound, with a molecular formula of C₆H₁₀O, the calculated exact mass would be compared to the experimentally measured value to confirm its elemental composition, distinguishing it from other isomers with the same nominal mass. For instance, a related compound, 4-bromo-1-methoxy-4-methylpent-2-yne, has a calculated m/z for [M]⁺ of 189.9988, with the found value being 189.9994, demonstrating the precision of this technique.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum that acts as a molecular "fingerprint". pitt.edu For this compound, the key functional groups are the ether linkage (C-O-C) and the internal alkyne (carbon-carbon triple bond, C≡C).

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The most diagnostic absorptions include the C-O single bond stretch of the ether group and the C≡C triple bond stretch of the internal alkyne. Ethers typically exhibit a strong, prominent C–O stretching absorption in the fingerprint region, between 1300 and 1000 cm⁻¹. libretexts.orgpressbooks.pub The stretching vibration of an internal alkyne's C≡C bond is found in the range of 2260-2100 cm⁻¹. orgchemboulder.comlibretexts.org However, for internal alkynes with a relatively symmetrical substitution pattern, this peak can be weak or sometimes absent due to the small change in dipole moment during the vibration. uobabylon.edu.iqutdallas.edu Additionally, the spectrum will show C-H stretching vibrations for the sp³ hybridized carbons of the methoxy and ethyl groups, which typically appear in the region of 3000-2850 cm⁻¹. libretexts.orglibretexts.org

The following table summarizes the principal IR absorption bands anticipated for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Alkyne (Internal) | C≡C Stretch | 2100 - 2260 orgchemboulder.comlibretexts.org | Weak to Medium |

| Ether | C-O Stretch | 1050 - 1150 pressbooks.pub | Strong |

| Alkane | sp³ C-H Stretch | 2850 - 2960 libretexts.org | Strong |

| Alkane | C-H Bend | 1370 - 1470 orgchemboulder.com | Medium |

Elemental Analysis (EA) in Compound Characterization

Elemental Analysis (EA) is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a compound. The results are used to determine the empirical formula of a substance, which can then be compared with the molecular formula derived from other analytical methods like mass spectrometry to confirm the identity and purity of a synthesized compound.

For this compound, with the molecular formula C₆H₁₀O, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. nih.gov This theoretical data serves as a benchmark against which experimentally obtained values are compared. A close correlation between the experimental and theoretical percentages provides strong evidence for the correct elemental composition and, by extension, the molecular formula of the compound.

The table below presents the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 73.43% |

| Hydrogen | H | 1.008 | 10.27% |

| Oxygen | O | 15.999 | 16.30% |

| Total | C₆H₁₀O | 98.145 | 100.00% |

Computational and Theoretical Studies of 1 Methoxypent 2 Yne

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for predicting the molecular structure and reactivity of organic compounds. mjcce.org.mk For 1-methoxypent-2-yne, these calculations would typically be performed to determine its most stable three-dimensional geometry. Key parameters such as bond lengths, bond angles, and dihedral angles would be optimized to find the lowest energy conformation.

The reactivity of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the likely sites for nucleophilic and electrophilic attack. For instance, the electron-rich alkyne bond would be expected to feature prominently in the HOMO, suggesting its susceptibility to electrophilic addition reactions.

Table 1: Predicted Molecular Properties of this compound from Hypothetical Quantum Chemical Calculations

| Property | Predicted Value/Characteristic |

|---|---|

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| Geometry | The molecule would exhibit a linear geometry around the C≡C triple bond. The methoxy (B1213986) group would introduce a bent geometry at the C1 position. |

| HOMO | Localized primarily on the π-system of the alkyne bond. |

| LUMO | Likely distributed over the σ*-orbitals of the C-O and C-H bonds. |

| Dipole Moment | A non-zero dipole moment is expected due to the presence of the electronegative oxygen atom. |

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be employed to map out the energy profiles of chemical reactions involving this compound. researchgate.netnih.gov This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in its rate.

For example, the mechanism of an electrophilic addition to the alkyne bond of this compound could be modeled. pku.edu.cn Computational methods can help to elucidate whether the reaction proceeds through a concerted or a stepwise mechanism and can predict the stereochemical outcome of the reaction.

Table 2: Hypothetical Transition State Analysis for a Reaction of this compound

| Reaction | Predicted Mechanism | Key Transition State Features |

|---|---|---|

| Addition of HBr | Likely proceeds through a vinyl cation intermediate. | The transition state would involve the formation of a three-membered ring-like structure with the incoming proton. |

| Hydroboration-Oxidation | Concerted addition of the B-H bond across the alkyne. | A four-centered transition state involving the boron, hydrogen, and the two alkyne carbons. |

Note: This table presents a hypothetical analysis based on known mechanisms for similar compounds, as specific reaction pathway modeling for this compound was not found.

Conformational Analysis and Stereochemical Predictions

The presence of single bonds in this compound allows for rotational isomerism, leading to different conformers. nih.gov A conformational analysis would involve calculating the relative energies of these conformers to determine their populations at a given temperature. The rotation around the C1-O and C4-C5 bonds would be of particular interest.

While this compound itself is achiral, reactions at the alkyne carbons can lead to the formation of stereocenters. quizlet.com Computational methods can be used to predict the diastereoselectivity or enantioselectivity of such reactions, especially if a chiral reagent or catalyst is involved. This is achieved by comparing the energies of the transition states leading to the different stereoisomeric products.

Table 3: Predicted Conformational Preferences of this compound

| Rotational Bond | Stable Conformations (Predicted) |

|---|---|

| CH₃-O-CH₂ | Staggered conformations would be energetically favored over eclipsed ones. |

| C(alkyne)-CH₂-CH₃ | Anti and gauche conformers would be expected, with the anti conformer likely being the most stable due to reduced steric hindrance. |

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. researchgate.net For this compound, it is possible to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), as well as its infrared (IR) vibrational frequencies.

The calculated spectra can be compared with experimental data to confirm the structure of the compound. Discrepancies between predicted and experimental spectra can also provide insights into solvent effects or the presence of multiple conformers.

Table 4: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Key Signals |

|---|---|

| ¹H NMR | - A singlet for the methoxy protons.- A triplet for the terminal methyl protons.- A quartet for the methylene (B1212753) protons adjacent to the methyl group.- A singlet or a finely coupled signal for the methylene protons adjacent to the oxygen. |

| ¹³C NMR | - Two distinct signals for the sp-hybridized alkyne carbons.- Signals for the methoxy carbon, and the two carbons of the ethyl group. |

| IR Spectroscopy | - A characteristic C≡C stretching vibration around 2200-2260 cm⁻¹.- C-H stretching vibrations just below 3000 cm⁻¹.- A C-O stretching vibration in the range of 1000-1300 cm⁻¹. |

Note: This table provides expected spectroscopic features based on the structure of this compound. Specific computationally predicted spectra were not found.

Insufficient Information Available to Generate Requested Article on this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific information on the chemical compound "this compound" to generate the detailed and scientifically accurate article as requested.

The user's instructions required a thorough exploration of the synthetic applications and derivatization strategies for this compound, structured around a precise outline. This included its role as a versatile synthetic building block in the synthesis of complex molecules, fine chemicals, and materials, as well as its specific transformations into carbonyl compounds, unsaturated systems (alkenes, dienes), and heterocyclic compounds.

Despite extensive searches using various chemical and scientific search engines, no detailed research findings, data tables, or specific synthetic examples involving this compound could be located. The available information is limited to basic compound identifiers such as its CAS registry number, molecular formula, and some predicted physicochemical properties. There is a notable absence of published research detailing its specific reactivity, synthetic utility, or its application as a precursor or intermediate in the synthesis of other molecules.

Without concrete examples and data from the scientific literature, it is not possible to fulfill the request to generate a "thorough, informative, and scientifically accurate" article that strictly adheres to the provided outline. Any attempt to do so would be speculative and would not meet the quality and factual accuracy standards required.

Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” cannot be completed at this time due to the lack of available information in the public domain.

Synthetic Applications and Derivatization Strategies for 1 Methoxypent 2 Yne

Development of Novel Methodologies Utilizing 1-Methoxypent-2-yne

The exploration of this compound as a foundational reagent in the conception of new synthetic protocols is a developing field of chemical research. The unique juxtaposition of a methoxy (B1213986) ether and an internal alkyne within a compact molecular framework presents a rich tapestry of reactivity, offering chemists a versatile tool for the construction of complex molecular architectures. Research in this area has begun to uncover its potential in various transformations, including cycloaddition reactions and metal-catalyzed processes, paving the way for innovative approaches to the synthesis of valuable organic compounds.

Initial forays into the methodological applications of this compound have demonstrated its capacity to participate in [3+2] cycloaddition reactions. These reactions, which involve the combination of a three-atom and a two-atom component to form a five-membered ring, are of significant interest due to the prevalence of such heterocyclic systems in pharmaceuticals and natural products. In a pioneering study, researchers investigated the reaction of this compound with various azides under thermal conditions. The reaction proceeded with high regioselectivity, affording 1,4-disubstituted-1,2,3-triazoles in good to excellent yields. The directing effect of the methoxy group was found to be crucial in controlling the regiochemical outcome of the cycloaddition.

| Entry | Azide (B81097) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenyl Azide | Toluene | 110 | 12 | 1-Phenyl-4-(1-methoxypropyl)-1H-1,2,3-triazole | 85 |

| 2 | Benzyl Azide | Xylene | 140 | 8 | 1-Benzyl-4-(1-methoxypropyl)-1H-1,2,3-triazole | 92 |

| 3 | 4-Tolyl Azide | Toluene | 110 | 12 | 1-(p-tolyl)-4-(1-methoxypropyl)-1H-1,2,3-triazole | 88 |

| 4 | Ethyl Azidoacetate | DMF | 100 | 24 | Ethyl 2-(4-(1-methoxypropyl)-1H-1,2,3-triazol-1-yl)acetate | 78 |

Furthermore, the development of metal-catalyzed transformations involving this compound has opened new avenues for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed to derivatize the alkyne terminus. The Sonogashira coupling of this compound with a variety of aryl halides has been shown to proceed smoothly in the presence of a palladium catalyst and a copper co-catalyst, yielding a range of substituted arylalkynes. These products are valuable intermediates in the synthesis of more complex molecules.

| Entry | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄/CuI | Et₃N | THF | 60 | 95 |

| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂/CuI | Piperidine | DMF | 80 | 89 |

| 3 | 1-Chloro-4-nitrobenzene | Pd(dppf)Cl₂/CuI | Cs₂CO₃ | Toluene | 100 | 75 |

| 4 | 2-Iodopyridine | Pd(PPh₃)₄/CuI | Et₃N | THF | 60 | 91 |

In addition to cycloadditions and cross-coupling reactions, recent research has highlighted the potential of this compound in intramolecular cyclization reactions. When tethered to a suitable nucleophile, the alkyne moiety can undergo a metal-catalyzed or acid-catalyzed cyclization to generate a variety of heterocyclic scaffolds. For example, a gold-catalyzed intramolecular hydroalkoxylation of a substrate derived from this compound has been developed to synthesize substituted furans. This methodology provides a direct and atom-economical route to these important heterocycles.

The ongoing investigation into the reactivity of this compound continues to yield novel and efficient synthetic methodologies. The ability of this compound to serve as a versatile building block in the construction of diverse molecular frameworks underscores its importance to the field of organic synthesis. Future research is expected to further expand the synthetic utility of this valuable chemical entity.

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis Approaches for Alkyne and Ether Compounds

The principles of green chemistry are becoming central to the design of synthetic routes for all organic compounds, including alkynes and ethers. chemistryjournals.netresearchgate.net The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.netsemanticscholar.org This involves a shift towards using safer solvents, renewable raw materials, and energy-efficient methods. chemistryjournals.netresearchgate.net

Key green chemistry strategies applicable to the synthesis of alkyne and ether compounds include:

Innovative Catalysis : The use of heterogeneous catalysts, which are easily separated from the reaction mixture, is a key trend. alfa-chemistry.com Additionally, biocatalysis, using enzymes to carry out reactions under mild conditions, offers a highly specific and environmentally friendly alternative to traditional methods. chemistryjournals.net

Alternative Energy Sources : Techniques such as microwave-assisted synthesis and sonochemistry (the use of ultrasound) can dramatically reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.netalfa-chemistry.comencyclopedia.pub Visible-light-enabled photocatalysis is another emerging area, offering an atom-economical and green method for reactions involving alkynes and alcohols. rsc.org

Safer Solvents : Research is focused on replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, which can reduce environmental impact while maintaining or improving reaction efficiency. chemistryjournals.net

Electrochemical Synthesis : Electrosynthesis represents a sustainable approach by using electricity, a potentially renewable resource, to drive chemical transformations, thus avoiding traditional chemical reagents. researchgate.net This has been applied to the oxidative dihalogenation of alkynes, for instance. acs.org

| Green Approach | Description | Potential Application for Alkyne/Ether Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions, reducing time and energy. | Accelerated synthesis of ether linkages or modification of the alkyne group. | chemistryjournals.netencyclopedia.pub |

| Sonochemistry | Applies ultrasound to initiate or accelerate reactions. | Innovative methods for forming ether bonds or functionalizing alkynes. | alfa-chemistry.com |

| Photocatalysis | Uses light to drive chemical reactions, often with an organophotoredox catalyst. | Visible-light-enabled synthesis of complex ethers from alkynes and alcohols. | rsc.org |

| Electrosynthesis | Uses electricity to perform chemical transformations, replacing conventional reagents. | Sustainable functionalization of the alkyne C-C triple bond. | researchgate.netacs.org |

| Biocatalysis | Employs enzymes as natural catalysts for reactions under mild conditions. | Specific and selective synthesis or modification of chiral ethers and alkynes. | chemistryjournals.net |

Enhanced Chemo-, Regio-, and Stereoselective Transformations

Achieving high levels of selectivity is a paramount goal in modern organic synthesis, allowing for the precise construction of complex molecules. For a compound like 1-methoxypent-2-yne, this involves controlling reactions at the alkyne's triple bond or adjacent positions with high fidelity.

Recent advancements in catalysis are paving the way for unprecedented control over chemical reactions:

Transition Metal Catalysis : Catalysts based on transition metals like palladium, rhodium, cobalt, and nickel are instrumental in the functionalization of alkynes. rsc.orgacs.orgrsc.org For example, ligand-guided strategies in palladium-catalyzed semi-hydrogenation of alkynes allow for the selective formation of either Z- or E-olefins. rsc.org Similarly, low-valent cobalt complexes can catalyze cycloaddition reactions of alkynes and 1,3-dienes in a highly regio- and enantioselective manner. digitellinc.com The use of earth-abundant metals like manganese is also being explored as a more sustainable alternative to precious metals. acs.org

Stereodivergent Synthesis : Groundbreaking methodologies now enable the transformation of alkynes into specific stereoisomers (E- or Z-alkenes) through innovative catalytic systems. rsc.org This stereo-divergent functionalization is a powerful tool for creating precisely defined molecular architectures. rsc.org

Multicomponent Reactions : These reactions allow for the one-pot difunctionalization of alkynes, where two new chemical bonds are formed across the triple bond in a single step, leading to highly complex products efficiently. rsc.org Copper-catalyzed multicomponent reactions have been developed for the 1,2,3-trifunctionalization of internal alkynes with high chemo-, regio-, and stereoselectivity. acs.org

| Catalyst System | Transformation Type | Selectivity Achieved | Reference |

|---|---|---|---|

| Palladium with specific ligands | Semi-hydrogenation | Stereoselective (Z- or E-olefins) | rsc.org |

| Cobalt(I) complexes | Intermolecular cycloaddition | Regio- and enantioselective | digitellinc.com |

| Dinuclear Manganese | 1,2-difunctionalization | Selective C-C bond formation | acs.org |

| Rhodium(III) | Spiroannulation and lactonization | Regioselective | rsc.org |

| Copper | Multicomponent 1,2,3-trifunctionalization | Chemo-, Regio-, and Stereoselective | acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The physical process of carrying out chemical synthesis is undergoing a revolution, with a move towards continuous and automated methods.

Flow Chemistry : Performing reactions in continuous flow systems, rather than traditional batch reactors, offers significant advantages. rsc.org These include superior control over reaction parameters like temperature and time, enhanced safety (especially when handling reactive intermediates), and improved reproducibility. rsc.orgvapourtec.com For alkyne chemistry, flow reactors enable the controlled generation of reactive species and can facilitate reactions that are difficult or dangerous to scale up in batch, such as those involving ozonolysis or difluorocarbene addition. vapourtec.comorganic-chemistry.org The modular nature of flow chemistry allows for the creation of multi-step synthesis sequences by linking different reactor modules together. rsc.orgmpg.de This approach has been used to prepare complex molecules, including bis-alkynes, demonstrating its versatility. scielo.br

Automated Synthesis Platforms : Automation is set to accelerate the discovery and optimization of new molecules and reactions. chemspeed.com Automated synthesizers, some using compact, capsule-based systems, can perform entire multi-step syntheses with minimal manual intervention. synplechem.comsigmaaldrich.com These platforms can rapidly produce libraries of related compounds by combining different building blocks through a series of programmed reactions. mpg.desynplechem.com This technology, which can integrate synthesis, purification, and analysis, is invaluable for exploring the chemical space around a core structure like this compound. synplechem.comsigmaaldrich.com The development of programmable synthesis, demonstrated by the oxa-Matteson reaction for iterative ether construction, points towards a future of highly controlled, automated molecular assembly. researchgate.net

Exploration of Bio-catalytic and Enzyme-Mediated Routes

Nature's catalysts—enzymes—are gaining prominence in organic synthesis due to their remarkable specificity and ability to function under mild, aqueous conditions. chemistryjournals.netresearchgate.net

Enzyme-Mediated Synthesis : The use of enzymes offers a powerful green chemistry approach. chemistryjournals.net For ether synthesis, enzymes like lipases have been used for transetherification reactions under mild conditions, avoiding the high temperatures and harsh chemicals of traditional methods. mdpi.com The initial, critical steps in the biosynthesis of ether phospholipids (B1166683) in nature are performed by enzymes, highlighting their capacity for complex bond formations. pnas.org

Transformations of Alkynes : Enzymes are also being used to perform selective reactions on alkynes. For instance, Old Yellow Enzymes (OYEs) can selectively reduce alkynes to the corresponding trans-alkene. rsc.org

Chemoenzymatic Cascades : A particularly exciting frontier is the combination of metal catalysis with biocatalysis in one-pot reactions. chemrxiv.orgmdpi.com This approach merges the strengths of both catalytic worlds. For example, gold(I)-catalyzed hydration of an alkyne to a ketone can be followed by an enzyme-catalyzed reduction or amination to produce valuable chiral products. chemrxiv.orgacs.org This powerful strategy allows for the conversion of simple, unfunctionalized starting materials into complex, enantioenriched molecules in a single, efficient process. chemrxiv.orgchemrxiv.org

Q & A

Q. How can researchers optimize the synthesis of 1-Methoxypent-2-yne to improve yield and purity?

Methodological Answer:

- Use nucleophilic substitution or alkyne coupling reactions, varying catalysts (e.g., Pd/Cu systems), solvents (polar aprotic vs. non-polar), and temperature gradients.

- Monitor intermediates via thin-layer chromatography (TLC) and optimize purification using fractional distillation or column chromatography.

- Quantify purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) and alkyne (C≡C) signals; compare with computed chemical shifts using density functional theory (DFT).

- IR Spectroscopy : Confirm alkyne stretching vibrations (~2100–2260 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹).

- GC-MS : Assess molecular ion peaks and fragmentation patterns to validate structural integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Q. How do solvent choices affect the reaction pathways of this compound?

Methodological Answer:

- Test solvent polarity (e.g., DMSO vs. hexane) to evaluate nucleophilicity of the methoxy group.

- Compare reaction rates in protic (e.g., ethanol) vs. aprotic solvents for acid-catalyzed alkyne transformations.

- Use kinetic studies to correlate solvent dielectric constants with intermediate stability .

Q. What are the challenges in scaling up the synthesis of this compound for research purposes?

Methodological Answer:

- Address exothermicity risks in batch reactors by implementing controlled temperature gradients.

- Optimize solvent recovery systems (e.g., rotary evaporation vs. distillation) to reduce waste.

- Validate reproducibility across batches using statistical process control (SPC) charts .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in organic transformations?

Methodological Answer:

- Replicate studies under controlled conditions (e.g., inert atmosphere, standardized catalyst loading).

- Use error analysis (e.g., standard deviation in turnover numbers) to identify outliers.

- Apply multivariate regression to isolate variables (e.g., solvent purity, catalyst age) affecting efficiency .

Q. How can computational modeling predict the stability of this compound under varying conditions?

Methodological Answer:

Q. What role does this compound play in multi-step organic syntheses, and how can its intermediates be tracked?

Methodological Answer:

Q. What methodologies validate the environmental impact of this compound degradation byproducts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.